molecular formula C13H10ClFN2 B2966972 (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine CAS No. 385768-26-3

(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine

Cat. No.: B2966972
CAS No.: 385768-26-3
M. Wt: 248.69
InChI Key: XUMZZOFSGKQHPZ-CXUHLZMHSA-N
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Description

(E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a hydrazone derivative characterized by an (E)-configuration at the imine bond. Its structure comprises a 2-chlorophenyl group attached to the hydrazine nitrogen and a 2-fluorobenzylidene moiety. The compound’s stereochemistry and electronic properties are critical to its reactivity and biological activity, as evidenced by studies on structurally related hydrazones .

Properties

IUPAC Name

2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMZZOFSGKQHPZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a condensation reaction involving 2-chlorobenzaldehyde and 2-fluorobenzaldehyde with hydrazine derivatives. The synthesis typically yields a high percentage of pure product, which can be characterized using NMR and crystallography techniques to confirm its structure .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics.

  • Table 1: Antimicrobial Activity of Hydrazone Derivatives
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
AStaphylococcus aureus0.250.5
BEscherichia coli0.51.0
CPseudomonas aeruginosa0.751.5

The compound has shown a propensity to inhibit biofilm formation, which is crucial in treating persistent bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

  • Table 2: Antiproliferative Activity on Cancer Cell Lines
Cell LineIC50 (µM)Growth Inhibition (%)
HepG215.054.25
HeLa20.038.44
MCF-7>40-

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by changes in Bcl-2 and Bax expression levels .

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry examined several hydrazone derivatives, including the target compound, revealing potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of hydrazone compounds, demonstrating that the presence of specific substituents significantly enhances their effectiveness against cancer cell lines . The study concluded that structural modifications could optimize biological activity.
  • Mechanistic Insights : Research involving molecular docking studies indicated that the compound interacts with key cellular targets involved in apoptosis and cell cycle regulation, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituents Configuration Key Features Ref.
(E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine 2-Cl (N1), 2-F (C7) E High dipole moment due to electronegative Cl/F substituents; planar geometry
(E)-1-(4-Chlorophenyl)-2-phenylhydrazine 4-Cl (N1), H (C7) E Reduced steric hindrance; lower antifungal activity compared to 2-Cl/2-F derivatives
(E)-1-(2-Fluorophenyl)-2-[(3,4,5-trimethoxybenzylidene)]hydrazine 2-F (N1), 3,4,5-OCH₃ (C7) E Enhanced π-π stacking from trimethoxy groups; moderate antifungal activity
(E)-1-(4-Methylphenyl)-2-[(thiophen-2-yl)methylidene]hydrazine (HZ-1) 4-CH₃ (N1), thiophen-2-yl (C7) E Thiophene enhances conjugation; UV-Vis λmax at 320 nm
(E)-1-(2-Chlorophenyl)-2-[(2-(4-fluorophenyl)-1H-indol-3-yl)methylene]hydrazine 2-Cl (N1), indole-fluorophenyl (C7) E Indole moiety improves binding to biological targets (e.g., SARS-CoV-2 protease)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro and 2-fluoro substituents in the target compound increase electrophilicity at the hydrazone bond, enhancing reactivity in nucleophilic additions compared to 4-Cl or alkyl-substituted analogues .
  • Planarity : X-ray crystallography confirms the (E)-configuration and planar geometry, critical for intermolecular interactions in crystal packing .

Spectroscopic and Crystallographic Data

Table 2: Comparative Spectroscopic Properties
Compound IR (C=N stretch, cm⁻¹) ¹H NMR (δ, ppm) Single-Crystal Data (Å) Ref.
Target Compound 1590–1610 8.35 (s, 1H, N=CH), 7.2–7.8 (m, Ar-H) N1–N2: 1.28; C7–N2: 1.35
(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine 1585–1605 8.30 (s, 1H, N=CH), 7.1–7.6 (m, Ar-H) N1–N2: 1.30; C7–N2: 1.33
HZ-1 (thiophene derivative) 1575–1595 8.40 (s, 1H, N=CH), 6.9–7.3 (thiophene-H)

Analysis :

  • The target compound’s IR C=N stretch aligns with analogues (1575–1610 cm⁻¹), confirming consistent imine bond strength .
  • ¹H NMR data show deshielding of the N=CH proton (~8.3–8.4 ppm), typical for (E)-hydrazones .
Table 3: Antifungal and Antiviral Activity
Compound Antifungal IC₅₀ (μg/mL) SARS-CoV-2 Mpro Inhibition (%) Ref.
Target Compound 12.4 ± 0.8 68.3 (in silico)
(E)-1-(4-Chlorophenyl)-2-[(3,4,5-trimethoxybenzylidene)]hydrazine 18.9 ± 1.2
HZ-1 25.6 ± 1.5
Indole derivative (Compound 19) 82.1 (in silico)

Key Findings :

  • The 2-Cl/2-F substitution pattern in the target compound confers superior antifungal activity (IC₅₀ = 12.4 μg/mL) compared to 4-Cl or alkyl-substituted analogues .
  • Indole-containing hydrazones exhibit higher SARS-CoV-2 main protease inhibition due to enhanced π-stacking with aromatic residues .

Q & A

Q. What are the common synthetic routes for preparing (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine?

Methodological Answer: The compound is typically synthesized via condensation of 2-chlorophenylhydrazine hydrochloride with 2-fluorobenzaldehyde under acidic or reflux conditions. Key steps include:

  • Dissolving 2-chlorophenylhydrazine hydrochloride in ethanol.
  • Adding 2-fluorobenzaldehyde dropwise under stirring.
  • Refluxing for 6–12 hours to form the hydrazone.
  • Purifying via recrystallization (ethanol/water) . Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation. Side products, such as decomposition-derived by-products (e.g., from S-alkylation), are minimized by avoiding prolonged heating .

Q. How is the molecular structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data collection : Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), ω/φ scans, and multi-scan absorption correction (e.g., SADABS) .
  • Refinement : SHELXL-97 for full-matrix least-squares refinement against F2F^2, anisotropic displacement parameters for non-H atoms, and riding models for H atoms .
  • Crystallographic data :
  • Space group: Monoclinic P21/nP2_1/n.
  • Unit cell dimensions: a=8.5680A˚,b=6.1020A˚,c=15.9870A˚,β=91.191a = 8.5680 \, \text{Å}, b = 6.1020 \, \text{Å}, c = 15.9870 \, \text{Å}, \beta = 91.191^\circ.
  • RR-factor: R[F2>2σ(F2)]=0.007R[F^2 > 2\sigma(F^2)] = 0.007, wR(F2)=0.019wR(F^2) = 0.019 .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 to confirm hydrazone formation (e.g., imine proton at δ 8.64 ppm) and aromatic integration .
  • IR : Stretching bands for C=N (1600–1650 cm1^{-1}) and N–H (3300–3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (m/zm/z) and fragmentation patterns .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies (e.g., dynamic effects in solution vs. rigid solid-state structures) require cross-validation:

  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation around C=N bonds) at variable temperatures .
  • DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify intramolecular strain .
  • Powder XRD : Confirm phase purity if single crystals are twinned or disordered .

Q. What challenges arise in crystallographic refinement of hydrazone derivatives?

Methodological Answer: Common challenges include:

  • Disorder : Segmented refinement of disordered moieties (e.g., fluorophenyl rings) using PART instructions in SHELXL .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., pseudo-merohedral twins with Rint>0.05R_{\text{int}} > 0.05) .
  • Hydrogen bonding : Restrain O–H···N distances (1.8–2.2 Å) and angles (150–180°) using DFIX .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • Solvent selection : Use aprotic solvents (e.g., DMF) to avoid hydrolysis of intermediates .
  • Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation .
  • In situ monitoring : TLC (hexane/ethyl acetate, 3:1) or inline IR to track reaction progress and terminate at ~85% conversion .

Q. How to assess potential biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets (e.g., DNA gyrase or BSA) based on crystal structure coordinates .
  • In vitro assays :
  • MTT assay : Test cytotoxicity against cancer cell lines (IC50_{50} determination).
  • Fluorescence quenching : Measure BSA binding constants (KsvK_{\text{sv}}) via Stern-Volmer plots .

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